1-Cyclopropyl-3-isopropylpiperazine
Description
Significance of Piperazine (B1678402) Scaffolds in Modern Organic Synthesis and Molecular Design
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the design of a vast array of pharmaceuticals. nih.govresearchgate.nettandfonline.comwisdomlib.orgbenthamdirect.comresearchgate.netwisdomlib.orgnih.govscilit.comrsc.orgnih.govwikipedia.org Its prevalence is so notable that it is often referred to as a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.netrsc.orgnih.gov
The utility of the piperazine moiety stems from several key characteristics:
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily protonated, which enhances water solubility and allows for the modulation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.comscilit.comnih.gov The basicity of the piperazine nitrogens can be fine-tuned through substitution. tandfonline.com
Synthetic Versatility: The nitrogen atoms provide convenient handles for synthetic modification, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). tandfonline.comscilit.comnih.gov Common synthetic routes to N-aryl and N-alkyl piperazine derivatives include Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. nih.gov
Conformational Flexibility: The piperazine ring typically exists in a chair conformation, but its flexibility can be constrained by incorporating it into more rigid polycyclic systems. tandfonline.com This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets. tandfonline.comnih.gov
The piperazine scaffold is a component of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netrsc.orgwikipedia.org
Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold
| Drug Name | Therapeutic Area | Function of Piperazine Moiety |
| Imatinib | Anticancer | Key component for binding to the target kinase. mdpi.comresearchgate.net |
| Sildenafil | Erectile Dysfunction | Improves pharmacokinetic properties. mdpi.comresearchgate.net |
| Ciprofloxacin | Antibiotic | Part of the pharmacophore essential for antibacterial activity. rsc.orgwikipedia.org |
| Ziprasidone | Antipsychotic | Modulates receptor binding and pharmacokinetic profile. wikipedia.org |
Strategic Role of Cyclopropyl (B3062369) and Isopropyl Moieties in Tailoring Molecular Properties
The deliberate inclusion of cyclopropyl and isopropyl groups as substituents on the piperazine ring of 1-Cyclopropyl-3-isopropylpiperazine is a clear example of strategic molecular design aimed at optimizing the compound's properties.
The Cyclopropyl Group:
The cyclopropyl group is a small, rigid ring that has become an increasingly popular substituent in medicinal chemistry. scientificupdate.comiris-biotech.deunl.ptfiveable.mehyphadiscovery.com Its unique electronic and steric properties can confer several advantages:
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com This can lead to an improved pharmacokinetic profile. unl.pthyphadiscovery.com The replacement of a gem-dimethyl group with a cyclopropyl ring is a common strategy to block metabolic oxidation. nih.gov
Potency and Binding: The rigid nature of the cyclopropyl ring can help to lock a molecule into its bioactive conformation, leading to a more favorable binding entropy and increased potency. iris-biotech.deunl.pt It can also serve as a rigid spacer to optimally position other functional groups for interaction with a biological target. scientificupdate.com
The Isopropyl Group:
The isopropyl group is a common branched alkyl substituent that is often used to introduce steric bulk. fiveable.mefiveable.meucla.edu This can have several important consequences for a molecule's behavior:
Conformational Control: The bulky nature of the isopropyl group can influence the conformational preferences of a molecule, which can be critical for its interaction with a biological target. fiveable.me In cyclic systems, a large group like isopropyl will generally prefer to occupy an equatorial position to minimize steric strain. fiveable.me
Modulation of Physicochemical Properties: The isopropyl group increases the lipophilicity of a molecule, which can affect its solubility, permeability, and metabolic stability. fiveable.me
Bioisosteric Replacement: The isopropyl group can be considered a bioisostere for other small alkyl groups, and its replacement can be used to probe the steric requirements of a binding pocket. beilstein-journals.org
Table 2: Comparison of Physicochemical Properties of Common Alkyl Substituents
| Substituent | Approximate Volume (ų) | Hansch π (Lipophilicity) | Key Features |
| Methyl | 22.5 | 0.56 | Small, can have "magic methyl" effect on binding |
| Ethyl | 39.8 | 1.02 | Increased lipophilicity and steric bulk over methyl |
| Isopropyl | 57.1 | 1.53 | Branched, provides significant steric hindrance |
| Cyclopropyl | 45.5 | 1.14 | Rigid, metabolically stable, less lipophilic than isopropyl beilstein-journals.org |
Overview of Current Research Trajectories for Advanced Aliphatic Heterocycles
The development of novel synthetic methods to create complex and diverse aliphatic heterocycles is a major focus of current chemical research. mdpi.comresearchgate.netnsf.govresearchgate.netencyclopedia.pubnih.govnih.gov For scaffolds like piperazine, a key trend is the move beyond simple N-substitution to the functionalization of the carbon atoms of the ring itself. mdpi.comresearchgate.netencyclopedia.pub
Recent advances in this area include:
C-H Functionalization: Direct C-H activation and functionalization of the piperazine ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. mdpi.comresearchgate.netnsf.govencyclopedia.pub Photoredox catalysis has emerged as a particularly effective tool for this purpose. mdpi.comresearchgate.net
Novel Cyclization Strategies: Researchers are developing new methods for constructing the piperazine ring with predefined substitution patterns. researchgate.net This includes multicomponent reactions and novel annulation strategies.
Scaffold Hopping and Bioisosteric Replacement: There is a growing interest in replacing the piperazine ring with other saturated heterocycles to explore new chemical space and modulate physicochemical properties. cambridgemedchemconsulting.com This "scaffold hopping" can lead to the discovery of compounds with improved properties.
These research efforts are continually expanding the toolbox available to medicinal chemists, enabling the creation of more sophisticated and effective therapeutic agents based on aliphatic heterocyclic scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12(6-5-11-10)9-3-4-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORJJFCUQMXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 3 Isopropylpiperazine and Analogous Structures
General Strategies for Piperazine (B1678402) Ring Construction
The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These strategies often involve the cyclization of linear diamine precursors or the functionalization of a pre-existing piperazine core. nih.gov
Cyclization Routes to N-Substituted Piperazines
The construction of N-substituted piperazines can be achieved through various cyclization strategies. One common approach involves the reaction of diamines with suitable dielectrophiles. For instance, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with different diamine components, offering good yields and high regio- and stereochemical control. organic-chemistry.org Another method utilizes a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium complex, which can produce piperazines among other nitrogen heterocycles. organic-chemistry.org
Reductive cyclization of dioximes represents another route to piperazines. This process, often catalyzed by palladium on carbon (Pd/C), involves the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the piperazine ring. nih.gov This method has been shown to predominantly form cis-isomers for certain substituted piperazines. nih.gov Furthermore, a one-pot protocol for converting primary amines into piperazines has been developed through cyclization with tosylbis(2-chloroethyl)amine. nih.gov
A three-component, one-pot synthesis provides a stereospecific route to highly substituted piperazines. This method involves the SN2-type ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. acs.orgacs.org This approach is efficient and offers excellent stereoselectivity. acs.orgacs.org
Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives
The demand for enantiomerically pure piperazine derivatives has driven the development of asymmetric synthetic methods. One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can then be converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org
Asymmetric lithiation-substitution of N-Boc piperazines provides another avenue to enantiopure α-substituted piperazines. acs.org This method utilizes s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate to achieve direct functionalization of the piperazine ring. acs.org The success of this methodology is sensitive to the choice of electrophile and the substituent on the distal nitrogen atom. acs.org
Additionally, asymmetric 1,3-dipolar cycloaddition reactions have been employed as a key step in the multi-step synthesis of chiral piperazinylpropylisoxazoline analogues, which are ligands for dopamine (B1211576) receptors. nih.gov
Regioselective Introduction of the Cyclopropyl (B3062369) Group onto the Piperazine Nitrogen
The introduction of a cyclopropyl group onto a piperazine nitrogen requires regioselective control, particularly when the piperazine is unsymmetrically substituted.
Alkylation and Reductive Amination Protocols for N-Cyclopropyl Moieties
Reductive amination is a widely used and green method for forming C-N bonds. wikipedia.org It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This can be performed as a one-pot reaction under mild conditions. wikipedia.org For the synthesis of N-cyclopropylpiperazines, this would typically involve reacting piperazine or a substituted piperazine with cyclopropanecarboxaldehyde, followed by reduction with a suitable agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comorganic-chemistry.org
Direct alkylation with a cyclopropyl halide is another potential route, though it can be prone to over-alkylation. masterorganicchemistry.com Catalytic reductive N-alkylation using carboxylic acids has also been reported as a two-phase process involving amidation followed by catalytic reduction. rsc.org
A specific example of introducing a cyclopropyl group is in the synthesis of 1-cyclopropylformylpiperazine, an intermediate for the drug Olaparib. google.com This involves reacting piperazine with cyclopropanecarbonyl chloride. google.com
Development of Specific Cyclopropylation Reagents and Conditions
Various methods exist for the synthesis of cyclopropanes themselves, which can then be incorporated into larger molecules. organic-chemistry.orgacsgcipr.org The Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation of alkenes. masterorganicchemistry.com Other methods include the use of diazomethane (B1218177) with photolysis and the reaction of haloforms with a strong base to generate dihalocarbenes. masterorganicchemistry.com
For the specific task of N-cyclopropylation, the choice of reagent and conditions is crucial for achieving high yields and selectivity. Palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is a method for producing cyclopropyl arenes and could potentially be adapted for N-cyclopropylation. organic-chemistry.org
Stereo- and Regioselective Incorporation of the Isopropyl Group onto the Piperazine Scaffold
The introduction of an isopropyl group at a specific carbon atom of the piperazine ring, particularly in a stereoselective manner, presents a significant synthetic challenge.
One general strategy for creating carbon-substituted piperazines is through the cyclization of appropriately substituted linear diamine precursors. nih.gov To achieve a 3-isopropylpiperazine structure, one would need to start with a diamine precursor bearing an isopropyl group at the correct position.
The Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst, can be used to synthesize 1-substituted cyclopropanols. organic-chemistry.org While not directly applicable to the synthesis of an isopropyl-substituted piperazine, it demonstrates a method for creating substituted cyclic structures.
For the synthesis of a chiral center, such as at the 3-position of the piperazine ring, asymmetric synthesis methods are required. The asymmetric hydrogenation of pyrazin-2-ols mentioned earlier can produce chiral disubstituted piperazin-2-ones, which could potentially serve as precursors to 3-substituted piperazines. dicp.ac.cnrsc.org The stereoselectivity of such reactions is highly dependent on the catalyst and reaction conditions.
Methodologies for Isopropylation of Piperazine Rings
The introduction of an isopropyl group onto the carbon framework of a piperazine ring can be approached through several synthetic strategies. One of the most effective methods involves the construction of the piperazine ring from chiral precursors that already contain the desired isopropyl substituent.
A common approach utilizes amino acids as starting materials. For instance, L-valine, which possesses the requisite isopropyl group, can be converted into a key 1,2-diamine intermediate. This diamine can then undergo cyclization to form the 3-isopropylpiperazine core. nih.govnih.gov A multi-step synthesis starting from an optically pure amino acid can yield enantiomerically pure 3-substituted piperazine-2-acetic acid esters, which can be further modified. nih.gov
Another strategy involves the direct C-H functionalization of a pre-formed piperazine ring. Recent advances in photoredox catalysis have enabled the direct alkylation of C-H bonds adjacent to the nitrogen atoms in piperazines. researchgate.netmdpi.com For instance, using an organic photocatalyst, N-protected piperazines can react with Michael acceptors to introduce alkyl groups. mdpi.com While this method has been demonstrated for various alkyl groups, its specific application for isopropylation would depend on the choice of the appropriate isopropyl-containing reagent.
A summary of potential isopropylation methodologies is presented in Table 1.
| Methodology | Description | Key Intermediates | Advantages | Potential Challenges |
| Ring formation from chiral precursors | Synthesis starting from an amino acid like L-valine to build the piperazine ring with the isopropyl group already in place. nih.govnih.gov | Chiral 1,2-diamines derived from L-valine. | High stereochemical control. | Multi-step synthesis. |
| Photoredox C-H Alkylation | Direct introduction of an alkyl group onto the piperazine ring via a photoredox-catalyzed reaction. researchgate.netmdpi.com | α-amino radical intermediates. | Atom-economical, mild reaction conditions. | Regioselectivity and potential for side reactions. |
| Lithiation and Alkylation | Deprotonation of an N-Boc protected piperazine at a carbon atom followed by quenching with an isopropyl electrophile. | Lithiated piperazine species. | Direct functionalization. | Requires cryogenic temperatures and a strong base. |
Table 1: Methodologies for the Isopropylation of Piperazine Rings
Control of Stereochemistry in Isopropyl Group Introduction
Achieving stereocontrol during the introduction of the isopropyl group is crucial, as the stereochemistry at the C3 position can significantly impact the biological activity of the final molecule.
When starting from a chiral amino acid like L-valine, the stereochemistry of the final 3-isopropylpiperazine is dictated by the chirality of the starting material. This approach provides a reliable method for obtaining enantiomerically pure products. nih.govnih.gov
For methods involving direct C-H functionalization, achieving high diastereoselectivity can be challenging. However, studies have shown that the choice of protecting groups on the nitrogen atoms and the reaction conditions, such as temperature, can influence the stereochemical outcome. acs.org For example, direct diastereoselective α-C–H lithiation of N-Boc piperazines has been reported to proceed with good levels of diastereocontrol. mdpi.com The use of chiral ligands or catalysts in photoredox reactions could also potentially induce enantioselectivity.
Advanced Chemical Transformations and Derivatization of 1-Cyclopropyl-3-isopropylpiperazine
Once this compound is synthesized, it can be further modified at various positions to create a library of analogs for structure-activity relationship (SAR) studies.
Functionalization at Piperazine Ring Carbon Atoms
The remaining C-H bonds on the piperazine ring of this compound, specifically at the C2, C5, and C6 positions, are potential sites for further functionalization. As with the initial isopropylation, modern C-H activation methods can be employed.
Photoredox catalysis, for example, has been shown to be effective for the C-H alkylation and arylation of piperazines. researchgate.net By carefully selecting the photocatalyst and reaction conditions, it might be possible to selectively functionalize one of the other carbon atoms. The electronic environment created by the existing cyclopropyl and isopropyl groups would likely influence the regioselectivity of these reactions.
Selective Reactions at Nitrogen Atoms of the Piperazine Core
The secondary amine in this compound provides a reactive handle for a wide range of chemical transformations.
N-Alkylation and N-Arylation: The secondary nitrogen can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. acs.org Buchwald-Hartwig amination or Ullmann condensation can be employed to introduce aryl or heteroaryl substituents at this position.
Acylation and Sulfonylation: The secondary amine can react with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. These reactions are typically high-yielding and provide a straightforward way to introduce a wide variety of functional groups.
Derivatization for Analytical Purposes: Derivatization of the secondary amine can also be used for analytical purposes, such as improving detection in HPLC-UV analysis by reacting it with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.net
A summary of potential derivatization reactions is presented in Table 2.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., ACN) | N,N'-disubstituted piperazine |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | N,N'-disubstituted piperazine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, ligand, base | N-Aryl-N'-cyclopropyl-3-isopropylpiperazine |
| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-N'-cyclopropyl-3-isopropylpiperazine |
| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-N'-cyclopropyl-3-isopropylpiperazine |
Table 2: Potential Derivatization Reactions at the Secondary Nitrogen of this compound
Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 3 Isopropylpiperazine
Reactivity Profile of the Substituted Piperazine (B1678402) Nucleus
The piperazine ring is a common scaffold in medicinal chemistry, and its reactivity is well-characterized. researchgate.net The two nitrogen atoms provide sites for nucleophilic and basic activity. In an asymmetrically substituted piperazine like 1-cyclopropyl-3-isopropylpiperazine, the electronic environment of the two nitrogens differs, leading to distinct reactivity. The N1 nitrogen is directly attached to the electron-donating cyclopropyl (B3062369) group, while the N4 nitrogen is secondary. This difference in substitution influences the basicity and nucleophilicity of each nitrogen atom.
The piperazine nucleus can undergo a variety of reactions, including:
N-Alkylation and N-Arylation: The secondary amine at the N4 position is a prime site for substitution reactions with alkyl halides or aryl halides under appropriate conditions, such as nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. nih.gov The N1 nitrogen, being tertiary, is not susceptible to these reactions unless demethylation or other ring-opening processes occur.
C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds on the piperazine ring. mdpi.com These reactions, often catalyzed by transition metals or driven by photoredox catalysis, can introduce new substituents at the carbon atoms of the ring, offering pathways to more complex derivatives. researchgate.netmdpi.com The presence of the isopropyl group at C3 could sterically hinder reactions at the adjacent C2 and C5 positions.
Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides or undergo oxidative C-N bond cleavage under strong oxidizing conditions.
The reactivity of the piperazine core is summarized in the table below:
| Reaction Type | Reagents/Conditions | Expected Outcome on this compound |
| N-Alkylation | Alkyl halide, Base | Substitution at the N4 position |
| N-Arylation | Aryl halide, Pd catalyst | Arylation at the N4 position |
| C-H Functionalization | Transition metal catalyst | Substitution at various positions on the carbon skeleton |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkylation at the N4 position |
Distinct Chemical Reactivity Imparted by the Cyclopropyl Moiety
The cyclopropyl group is not merely an inert alkyl substituent. Its unique geometry and electronic structure impart distinct reactivity. researchgate.net
Strain-Induced Ring-Opening Reactions
The three-membered ring of cyclopropane (B1198618) possesses significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgnih.gov These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. researchgate.netnih.gov For this compound, the nitrogen atom of the piperazine ring can play a crucial role in these transformations.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The piperazine nitrogen itself could act as an intramolecular nucleophile, leading to ring-expanded products.
Radical-Mediated Ring Opening: The cyclopropyl group can undergo ring opening via radical pathways. beilstein-journals.orgnih.gov This can be initiated by radical initiators or through single-electron transfer processes. The resulting radical can then participate in further reactions.
Transition Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropyl ring, leading to metallacyclobutane intermediates that can undergo a variety of transformations, including cycloadditions and rearrangements. nih.gov
Electronic and Steric Effects on Neighboring Functional Groups
The cyclopropyl group exhibits electronic properties that are similar in some respects to a carbon-carbon double bond. It can donate electron density to adjacent atoms through σ-π conjugation. stackexchange.com This electronic donation from the cyclopropyl group at N1 would be expected to increase the basicity and nucleophilicity of this nitrogen compared to a simple N-alkyl substituent.
From a steric perspective, the cyclopropyl group is relatively small. However, its rigid structure can influence the conformational preferences of the piperazine ring and affect the approach of reagents to the N1 nitrogen and the adjacent C2 and C6 positions. researchgate.net
Reaction Pathways Involving the Isopropyl Substituent
Radical Transformations and Stability Considerations
The isopropyl group contains a tertiary C-H bond, which is weaker than primary or secondary C-H bonds and is therefore more susceptible to radical abstraction. Homolytic cleavage of this C-H bond would lead to a relatively stable tertiary radical. This radical could then undergo a variety of transformations, including:
Oxidation: The tertiary radical can be oxidized to a carbocation, which can then be trapped by a nucleophile.
Coupling Reactions: The radical can couple with other radical species or add to unsaturated systems. iupac.org
Hydrogen Atom Transfer: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.
The stability of the potential radical intermediate is a key factor in directing reactivity to this position.
Steric and Electronic Influence on Reaction Selectivity
The isopropyl group is sterically bulky. This steric hindrance can significantly influence the regioselectivity of reactions on the piperazine ring. mdpi.com For example, it would likely hinder the approach of reagents to the C3 position and the adjacent N4 and C2 positions. This could direct reactions to the less sterically encumbered C5 and C6 positions.
Electronically, the isopropyl group is an electron-donating group, which can influence the reactivity of the piperazine ring, albeit to a lesser extent than the N-cyclopropyl group.
The potential influence of the isopropyl group on reactivity is outlined below:
| Influence | Effect on Reactivity |
| Steric Hindrance | Directs attacking reagents away from the C3, C2, and N4 positions. May favor substitution at C5 and C6. |
| Electronic Effect | Weakly electron-donating, slightly increasing the electron density of the piperazine ring. |
| Radical Stability | The tertiary C-H bond is a potential site for radical abstraction, leading to a stable tertiary radical. |
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Thorough searches for kinetic and spectroscopic data that would enable an elucidation of the reaction mechanisms of this compound did not yield specific results for this compound. Research on related piperazine compounds offers some general insights into the types of reactivity this class of molecules can exhibit.
For instance, studies on the OH-initiated photo-oxidation of the parent piperazine molecule have determined rate coefficients and identified major and minor products, revealing that the reaction proceeds through both C-H and N-H abstraction. nih.gov Such investigations employ sophisticated techniques like atmospheric simulation chambers and quantum chemistry calculations to model reaction pathways. nih.gov
Furthermore, mechanistic studies on the functionalization of the piperazine ring, such as C-H arylation, have been conducted using photoredox catalysis. mdpi.com These studies propose mechanisms involving single-electron transfer, identified through techniques like high-throughput screening. mdpi.com
In the context of medicinal chemistry, mechanistic studies on piperazine derivatives often focus on their interactions with biological targets like neurotransmitter receptors. researchgate.netijrrjournal.com These investigations are crucial for understanding the structure-activity relationships that govern their therapeutic effects. nih.gov
However, it is critical to emphasize that these findings pertain to the broader class of piperazines and not specifically to this compound. Without dedicated experimental studies on this particular compound, any discussion of its reaction mechanisms would be purely speculative. The unique combination of the cyclopropyl and isopropyl substituents on the piperazine ring would undoubtedly influence its electronic and steric properties, leading to distinct reactivity that cannot be directly inferred from studies on other piperazine derivatives.
Interactive Data Table: Illustrative Kinetic Data for Piperazine Photo-Oxidation
The following table presents example kinetic data from a study on the parent piperazine molecule to illustrate the type of information that is currently unavailable for this compound.
| Reactant | Rate Coefficient (k) | Temperature (K) | Pressure (hPa) | Method |
| Piperazine + OH | (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 307 ± 2 | 1014 ± 2 | Relative Rate |
| This data is for the parent compound, piperazine, and is provided for illustrative purposes only. nih.gov |
Interactive Data Table: Illustrative Spectroscopic Data (Hypothetical)
A comprehensive spectroscopic analysis would be required to characterize this compound fully. The following table is a hypothetical representation of the kind of data that would be generated from such a study, but which is not currently available in public databases.
| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz |
| ¹H | [Hypothetical Value] | [e.g., d, t, q, m] | [Hypothetical Value] |
| ¹³C | [Hypothetical Value] | - | - |
| This table is a hypothetical example and does not represent actual experimental data for this compound. |
Computational and Theoretical Chemistry of 1 Cyclopropyl 3 Isopropylpiperazine
Quantum Chemical Calculations for Conformational Analysis and Molecular Geometry
The conformational landscape of 1-cyclopropyl-3-isopropylpiperazine is primarily dictated by the chair and boat forms of the piperazine (B1678402) ring, along with the orientation of the cyclopropyl (B3062369) and isopropyl substituents. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and predicting the most stable molecular geometries.
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to various axial and equatorial arrangements. For this compound, several low-energy conformers are possible, arising from the different spatial arrangements of the cyclopropyl and isopropyl groups on the piperazine ring.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Cyclopropyl Position | Isopropyl Position | Predicted Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Equatorial | 1.5 - 2.5 |
| 3 | Equatorial | Axial | > 3.0 |
| 4 | Axial | Axial | > 5.0 |
Note: These are estimated values based on general principles of conformational analysis of substituted piperazines and require specific DFT calculations for accurate determination.
Predictive Spectroscopy: Theoretical Determination of NMR, IR, and UV/Vis Parameters
Computational methods can predict spectroscopic data, which are invaluable for the characterization of novel compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental spectra. For this compound, the 1H and 13C NMR spectra would be complex due to the number of distinct proton and carbon environments. Temperature-dependent NMR studies on other N-substituted piperazines have revealed the presence of multiple conformers in solution, leading to broadened signals or distinct sets of signals for each conformer. researchgate.netrsc.org Similar dynamic behavior would be expected for this compound.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental IR spectra. Key vibrational modes for this compound would include the N-H stretch (if the secondary amine is present, which is not the case here), C-H stretches of the alkyl and cyclopropyl groups, and various bending and ring deformation modes.
UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions. The UV/Vis spectrum of this compound is expected to show absorptions in the far-UV region, typical for saturated amines, arising from n → σ* transitions. Time-dependent DFT (TD-DFT) calculations can be employed to predict the excitation energies and oscillator strengths of these electronic transitions.
Analysis of Electronic Structure, Charge Distribution, and Molecular Orbitals
The electronic properties of this compound are influenced by the electron-donating nature of the alkyl and cyclopropyl groups. DFT and other quantum chemical methods can provide a detailed picture of the electronic structure.
Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The nitrogen atoms of the piperazine ring are the most electronegative atoms and will carry partial negative charges. The cyclopropyl and isopropyl groups, being electron-donating, will influence the charge distribution on the adjacent nitrogen and carbon atoms.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their nucleophilic character. The LUMO would likely be distributed over the σ* orbitals of the C-N and C-H bonds. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Computational Studies of pKa Values and Basicity of Piperazine Derivatives
The basicity of the nitrogen atoms in this compound is a critical property, influencing its behavior in biological systems and its utility in chemical synthesis. Computational methods have become increasingly reliable for predicting pKa values. nih.govmorressier.comnih.gov
Various computational approaches, from empirical methods to high-level quantum mechanical calculations combined with a solvation model, can be used to predict the pKa values. pku.edu.cnoptibrium.com These methods typically calculate the Gibbs free energy change of the protonation reaction in solution.
Table 2: Predicted pKa Values for this compound
| Nitrogen Atom | Predicted pKa |
| N1 (with cyclopropyl) | 9.0 - 9.5 |
| N4 | 9.5 - 10.0 |
Note: These are estimated values based on the known pKa values of related N-alkylated piperazines and require specific calculations for accurate prediction.
Mechanistic Predictions of Chemical Reactions via Transition State Modeling
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, several reactions could be of interest, such as N-alkylation, N-acylation, or oxidation.
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies of different reaction pathways. This can help in predicting the feasibility of a reaction and the regioselectivity when multiple reactive sites are present. For example, in an N-alkylation reaction, calculations could predict whether the incoming electrophile would preferentially attack the N1 (cyclopropyl-substituted) or the N4 nitrogen atom. The steric hindrance from the isopropyl group at the 3-position would also play a significant role in directing the approach of reactants.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time, providing insights into its dynamic behavior in a given environment (e.g., in solution). nih.govresearchgate.netnitech.ac.jp
MD simulations of this compound in a solvent like water would reveal the flexibility of the piperazine ring and the rotational freedom of the substituents. These simulations can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the accessible conformations can dictate binding affinity and selectivity. nih.gov
The Role of this compound in Chemical Research: A Focus on its Function as a Molecular Scaffold and Building Block
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of therapeutic agents. When substituted with specific moieties, such as cyclopropyl and isopropyl groups, the resulting scaffold, exemplified by this compound, offers unique structural and physicochemical properties. This article explores the role of this specific chemical entity as a molecular scaffold and building block, focusing on the chemical principles and mechanistic insights that guide its application in modern chemical research.
Advanced Analytical Techniques for Comprehensive Structural Elucidation and Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For 1-Cyclopropyl-3-isopropylpiperazine, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₀H₂₀N₂.
When subjected to analysis by a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, the protonated molecule ([M+H]⁺) of this compound would be observed. The exact mass of this ion is calculated with a high degree of precision, typically to four or more decimal places. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N₂ |
| Theoretical Monoisotopic Mass | 168.1626 g/mol |
| Theoretical [M+H]⁺ Mass | 169.1705 g/mol |
| Expected Experimental [M+H]⁺ Mass | 169.1705 ± 0.0005 g/mol |
Beyond molecular formula confirmation, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides significant structural information. The fragmentation of piperazine (B1678402) analogues is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring. xml-journal.netresearchgate.net For this compound, characteristic fragment ions would be expected from the loss of the cyclopropyl (B3062369) and isopropyl groups, as well as cleavage of the piperazine ring itself.
Table 2: Plausible Mass Fragmentation Pattern for this compound
| m/z (Proposed) | Proposed Fragment | Origin |
| 127.1235 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |
| 125.1078 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 97.0813 | [C₆H₁₃N]⁺ | Cleavage of the piperazine ring |
| 83.0656 | [C₅H₉N]⁺ | Cleavage of the piperazine ring |
| 70.0656 | [C₄H₈N]⁺ | Piperazine ring fragment xml-journal.net |
| 56.0500 | [C₃H₆N]⁺ | Piperazine ring fragment xml-journal.net |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of a molecule in solution. For a comprehensive structural assignment of this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. youtube.com The chemical shifts are influenced by the electronic environment of the nuclei, with electronegative atoms like nitrogen causing a downfield shift. youtube.comlibretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyclopropyl-CH | ~0.8 - 1.2 | ~35 - 45 |
| Cyclopropyl-CH₂ | ~0.4 - 0.8 | ~5 - 15 |
| Isopropyl-CH | ~2.8 - 3.2 | ~55 - 65 |
| Isopropyl-CH₃ | ~1.0 - 1.2 | ~18 - 22 |
| Piperazine-H (axial & equatorial) | ~2.3 - 3.5 | ~45 - 55 |
| Piperazine-C | ~45 - 55 |
Note: The chemical shifts are estimated based on data from similar N-substituted piperazines and substituted cycloalkanes. chemicalbook.comnih.govdocbrown.info
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the cyclopropyl methine and methylene (B1212753) protons, the isopropyl methine and methyl protons, and among the protons of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbons and protons. It is instrumental in connecting the substituent groups to the piperazine ring. For instance, HMBC would show correlations between the cyclopropyl methine proton and the adjacent piperazine carbon, and between the isopropyl methine proton and its neighboring piperazine carbon.
Solid-State NMR: While less common for small molecules that are readily soluble, solid-state NMR can provide valuable information about the structure and dynamics of the compound in the solid state, especially for identifying different polymorphs or characterizing amorphous material.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsional angles can be determined.
For this compound, which is a chiral molecule due to the substituent at the C3 position of the piperazine ring, X-ray crystallography can also be used to determine the absolute configuration of the enantiomers, provided a suitable crystal is obtained and appropriate data collection and refinement strategies are employed (e.g., using a chiral space group or the Flack parameter).
Table 4: Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |
| Bond Lengths (Å) | e.g., C-N, C-C, C-H bond distances |
| Bond Angles (°) | e.g., C-N-C, C-C-C angles |
| Torsional Angles (°) | Conformation of the piperazine ring and orientation of substituents |
| Absolute Configuration | Determination of (R) or (S) configuration at the chiral center |
The piperazine ring typically adopts a chair conformation, and X-ray crystallography would confirm this and reveal the orientation (axial or equatorial) of the cyclopropyl and isopropyl substituents. nih.govnih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and can be used for both qualitative identification and quantitative analysis.
For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C-N, and C-C bonds within the cyclopropyl, isopropyl, and piperazine moieties.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C-H (cyclopropyl) | Stretching | ~3050 | ~3050 |
| C-N (amine) | Stretching | 1020 - 1250 | 1020 - 1250 |
| Piperazine Ring | Breathing/Deformation | Fingerprint Region (below 1500) | Fingerprint Region (below 1500) |
| Cyclopropyl Ring | Ring Deformation | ~1020, ~850 | ~1020, ~850 |
| Isopropyl Group | Bending | ~1380, ~1370 | ~1380, ~1370 |
The fingerprint region (below 1500 cm⁻¹) of the spectra is particularly complex and unique to the molecule, serving as a "fingerprint" for its identification. Conformational isomers may also be distinguishable by subtle differences in their vibrational spectra.
Advanced Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Given that this compound is a chiral molecule, separating its enantiomers is crucial for understanding its stereospecific properties. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. By using a chiral stationary phase (CSP), the two enantiomers will have different interactions with the stationary phase, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. GC-MS is used to assess the purity of the compound by separating it from any impurities or byproducts from its synthesis. The mass spectrometer provides structural information for each separated component, aiding in their identification. Derivatization may sometimes be employed to improve the chromatographic properties of piperazine analogues.
Future Directions in Research on 1 Cyclopropyl 3 Isopropylpiperazine and Its Analogs
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted piperazines often faces challenges such as the need for high temperatures or multiple steps. acs.org Future research will prioritize the development of more efficient, sustainable, and modular synthetic strategies.
A significant area of development is the use of metal catalysis to construct the piperazine (B1678402) core under mild conditions. acs.org For instance, palladium-catalyzed cyclization reactions have been developed to couple diamine components with propargyl units, yielding highly substituted piperazines with excellent control over stereochemistry. acs.org Another promising avenue is the use of ruthenium catalysts for diol-diamine coupling, which tolerates a variety of functional groups relevant to medicinal chemistry. organic-chemistry.org
Photoredox catalysis is also emerging as a powerful tool. mdpi.com Methods like the CarboxyLic Amine Protocol (CLAP) utilize light-driven catalysts for the decarboxylative cyclization of amino-acid-derived diamines with aldehydes, offering a mild pathway to C2-substituted piperazines. mdpi.com The use of organic photocatalysts in these reactions further enhances their sustainability. mdpi.comorganic-chemistry.org
"Green chemistry" principles are becoming central to synthetic design. This includes employing environmentally friendly solvents and developing one-pot reactions that reduce waste and energy consumption. A facile palladium-catalyzed methodology for creating arylpiperazines uses piperazine itself as a solvent, showcasing a cost-effective and greener approach. organic-chemistry.org Future work will likely expand on these principles, exploring flow chemistry and enzymatic reactions to create complex piperazine analogs like 1-cyclopropyl-3-isopropylpiperazine with greater efficiency and minimal environmental impact.
Exploration of Unprecedented Reactivity Pathways and Transformations
The unique structural features of this compound, particularly the strained cyclopropyl (B3062369) ring, suggest the potential for novel chemical transformations. Research in this area will likely focus on leveraging this inherent strain to forge new molecular architectures.
One area of interest is the exploration of ring-expansion reactions. For example, Rh-catalyzed ring expansion of aziridines fused with other heterocycles has been shown to produce dehydropiperazines with high diastereoselectivity. mdpi.com Similar strategies could be envisioned where the cyclopropyl group in a precursor molecule participates in a controlled ring-opening or expansion to form the piperazine core or a more complex fused system.
The C–H functionalization of the piperazine ring's carbon atoms is a major frontier. mdpi.com While traditional methods are often lengthy, recent advances in direct C–H activation provide new avenues for introducing diverse substituents. mdpi.com For a molecule like this compound, this could enable late-stage modification at the C2, C5, or C6 positions, creating analogs that were previously difficult to access.
Furthermore, the reactivity of the piperazine nitrogen atoms can be harnessed in new ways. The 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold, which contains a piperazine-like core, can undergo C–N bond cleavage when activated, allowing for the synthesis of N-substituted piperazine derivatives. researchgate.net Investigating analogous reactions with asymmetrically substituted piperazines could reveal unprecedented chemo- and regioselective transformations, providing access to novel molecular skeletons. mdpi.com
Application of Advanced Computational Methods for De Novo Design and Property Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and accelerating the development process.
For analogs of this compound, de novo design algorithms can be employed to generate novel structures with high predicted affinity for specific biological targets. These methods can explore vast chemical space to identify promising candidates for synthesis and testing. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds, can be significantly enhanced by computational models. nih.gov For example, molecular docking and dynamics simulations can provide insights into how piperazine derivatives bind to protein targets, explaining their biological activity at a molecular level. acs.org
Integration into Emerging Chemical Systems and Materials Science
The piperazine scaffold is not limited to medicinal applications; its unique structural and electronic properties make it a valuable building block for advanced materials. Future research will explore the integration of this compound and its analogs into various material systems.
In polymer science, piperazine derivatives can be incorporated into polymer backbones to create materials with tailored properties. The nitrogen atoms can influence solubility, thermal stability, and the ability to coordinate with metals. The rigid, three-dimensional nature of the this compound unit could be used to control polymer chain packing and morphology.
Piperazines are also being investigated as components of metal-organic frameworks (MOFs) and supramolecular assemblies. The nitrogen atoms can act as ligands, coordinating to metal centers to form extended, porous structures with applications in gas storage, catalysis, and chemical sensing. The specific stereochemistry and bulk of the substituents on the piperazine ring would directly influence the geometry and properties of the resulting material.
Furthermore, the incorporation of piperazine moieties into natural product structures has been shown to enhance their biological activities. nih.gov This strategy of creating hybrid molecules could be extended to materials science, where combining the piperazine scaffold with other functional units could lead to novel liquid crystals, organic conductors, or stimuli-responsive materials.
Expanding the Chemical Diversity of Substituted Piperazine Scaffolds for Fundamental Research
While the piperazine core is common, the structural diversity of currently available piperazines is somewhat limited, with most substitutions occurring at the nitrogen atoms. mdpi.com A key future direction is to significantly expand the variety of substituents on the carbon atoms of the piperazine ring to create a larger and more diverse chemical space for fundamental research.
Developing synthetic routes that allow for the controlled and stereoselective introduction of a wide range of functional groups at the C2, C3, C5, and C6 positions is a primary goal. This includes methods for creating 2,3-substituted piperazines, which have been historically challenging to synthesize. nih.gov Success in this area will provide access to a vast library of new piperazine analogs.
This expanded chemical library will be invaluable for exploring fundamental structure-property relationships. For example, systematically varying the substituents on the piperazine ring and studying the effects on conformation, basicity, and biological activity will provide a deeper understanding of this important scaffold. Comparing piperazine derivatives to their piperidine (B6355638) counterparts has already yielded valuable insights into how the second nitrogen atom influences receptor binding and selectivity. nih.govmdpi.com
Ultimately, the creation of diverse piperazine libraries will fuel innovation across multiple scientific disciplines. mdpi.com It will provide new tools for chemical biologists to probe complex biological systems and new building blocks for materials scientists to construct novel functional materials.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1-Cyclopropyl-3-isopropylpiperazine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation : Work in a well-ventilated fume hood to minimize inhalation risks .
- Storage : Store in tightly sealed containers in dry, ventilated areas away from oxidizers and ignition sources .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of according to hazardous waste regulations .
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Functionalization : Introduce cyclopropyl and isopropyl groups sequentially to minimize steric hindrance and side reactions .
- Purification Techniques : Use column chromatography or recrystallization with solvents like ethanol to isolate high-purity products .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) in real time .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substitution patterns and stereochemistry .
- Purity Assessment : Combine GC-MS or HPLC with UV detection to quantify impurities (<2%) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact the biological activity of piperazine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituents and test their binding affinities to target receptors (e.g., serotonin, dopamine) using radioligand assays .
- Computational Docking : Model interactions with receptor active sites (e.g., 5-HT) using software like AutoDock Vina to predict efficacy .
- Metabolic Stability : Assess hepatic microsomal stability to correlate substituent hydrophobicity (e.g., cyclopropyl) with half-life improvements .
Q. What computational strategies are employed to predict the protonation states of this compound in PROTAC design?
- Methodological Answer :
- pKa Determination : Use the Sirius T3 platform to measure aqueous pKa values and model pH-dependent solubility .
- Molecular Dynamics (MD) Simulations : Simulate protonation equilibria in physiological conditions (e.g., blood, lysosomes) to optimize linker flexibility in PROTACs .
- Bioavailability Prediction : Apply logP and topological polar surface area (TPSA) calculations to estimate blood-brain barrier penetration .
Q. How can contradictory data in the pharmacological profiles of this compound analogs be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from in vitro/in vivo studies (e.g., IC, EC) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Cross-Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate confounding variables .
- Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity and rule off-target effects .
Q. What strategies mitigate enantiomeric interference in the synthesis of chiral piperazine derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% enantiomeric excess (ee) in cyclopropane ring formation .
- Chiral Chromatography : Use HPLC with amylose-based columns to resolve enantiomers and assign absolute configurations .
- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., tartaric acid derivatives) for selective crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
